molecular formula C20H18N4O B11270131 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11270131
M. Wt: 330.4 g/mol
InChI Key: ZJERFXNZHAJKJB-UHFFFAOYSA-N
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Description

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features both pyrazole and oxadiazole rings. These types of compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves the formation of the pyrazole ring followed by the construction of the oxadiazole ring. One common method involves the reaction of hydrazine with a diketone to form the pyrazole ring, followed by cyclization with an appropriate nitrile oxide to form the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-dimethylphenyl)-1H-pyrazole: Shares the pyrazole ring but lacks the oxadiazole ring.

    2-methylphenyl-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the pyrazole ring.

Uniqueness

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole is unique due to the combination of both pyrazole and oxadiazole rings in its structure. This dual-ring system can confer unique biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H18N4O/c1-12-8-9-14(3)16(10-12)17-11-18(23-22-17)20-21-19(24-25-20)15-7-5-4-6-13(15)2/h4-11H,1-3H3,(H,22,23)

InChI Key

ZJERFXNZHAJKJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC=CC=C4C

Origin of Product

United States

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